5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H15ClF2N2O3S and its molecular weight is 388.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

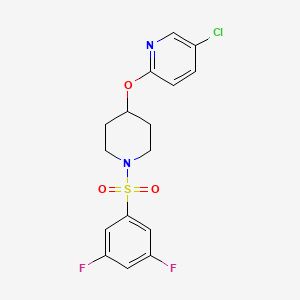

The compound's structure can be represented as follows:

This structure indicates the presence of a piperidine ring substituted with a sulfonyl group and a pyridine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to enhance the compound's ability to interact with biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infectious diseases.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various derivatives of pyridine compounds, this compound exhibited significant activity against several strains of bacteria. The compound was found to have an IC50 value ranging from 10 to 20 μM against Gram-positive and Gram-negative bacteria.

Case Study 2: Antimalarial Efficacy

Research focused on antimalarial agents highlighted that this compound demonstrated potent inhibitory effects on Plasmodium falciparum, with IC50 values between 5 and 10 μM. This suggests its potential as a lead compound for further development in malaria treatment strategies.

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of this compound revealed that it inhibits cyclooxygenase (COX) enzymes with IC50 values ranging from 15 to 25 μM. This property indicates its potential utility in treating inflammatory disorders.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multi-step organic reactions. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked through an ether bond. The sulfonyl group attached to the piperidine enhances its biological activity by improving solubility and metabolic stability.

Antifungal Activity

Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit antifungal properties. A study demonstrated that certain pyrazole amide derivatives showed significant activity against various fungal pathogens such as Pythium ultimum and Phytophthora infestans . While specific data on the compound is limited, its structural analogs suggest potential antifungal efficacy.

GPR119 Agonism

Another significant application of this compound is its role as a GPR119 agonist. GPR119 is a receptor implicated in glucose homeostasis and insulin secretion. A study highlighted the discovery and optimization of pyridone-containing GPR119 agonists, where compounds similar to this compound were evaluated for their ability to stimulate insulin secretion in response to glucose . This presents a promising avenue for developing treatments for type 2 diabetes.

Inflammatory Disease Modulation

The A3 adenosine receptor has emerged as a target for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Compounds that modulate this receptor can potentially reduce inflammation and improve patient outcomes . The structural features of this compound may allow it to interact effectively with this receptor, warranting further investigation into its therapeutic potential.

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal activities of several compounds against Corynespora cassiicola and Botrytis cinerea. The results indicated that certain derivatives exhibited higher efficacy than standard antifungal agents . Although specific results for this compound were not detailed, the promising results of related compounds suggest potential applicability in agricultural settings.

Case Study: GPR119 Agonists

In another study focusing on GPR119 agonists, the optimization process led to the identification of several potent compounds that enhanced insulin secretion in vitro . The structural characteristics of these compounds indicate that modifications similar to those found in this compound could yield effective agents for managing diabetes.

Data Summary Table

| Application Area | Findings/Implications |

|---|---|

| Antifungal Activity | Potential efficacy against fungal pathogens; further studies needed to confirm specific activity levels. |

| GPR119 Agonism | Promising candidate for enhancing insulin secretion; relevant for type 2 diabetes treatment strategies. |

| Inflammatory Disease Modulation | Possible interaction with A3 adenosine receptors; warrants investigation for anti-inflammatory effects. |

Propiedades

IUPAC Name |

5-chloro-2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c17-11-1-2-16(20-10-11)24-14-3-5-21(6-4-14)25(22,23)15-8-12(18)7-13(19)9-15/h1-2,7-10,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHUMYUSGXCEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.